

Direct Red 81 molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Direct Red 81

Cat. No.: B15597964

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An In-depth Technical Guide to Direct Red 81

This technical guide provides a comprehensive overview of the core molecular and chemical properties of **Direct Red 81**, a diazo dye. It is intended for researchers, scientists, and professionals in drug development and related fields. The guide details the dye's molecular structure, physicochemical properties, and key experimental protocols.

Core Molecular Information

Direct Red 81, also known as C.I. 28160, is a water-soluble dye belonging to the double azo class.[1] Its primary applications include dyeing cotton and viscose, as well as coloring paper. [1][2] The dye is notable for its high conjugation and its affinity for cellulosic fibers.[3]



Identifier	Value	Source
Molecular Formula	C29H19N5Na2O8S2	[1][4][5]
Molecular Weight	675.60 g/mol	[1][3][4][6]
CAS Number	2610-11-9	[3][4][6][7][8]
Alternate CAS	12237-71-7	[1][5][7]
Colour Index (C.I.) No.	28160	[2][6]
Synonyms	Direct Red 4B, Direct Fast Red 4B, Chlorantine Fast Red 5B, DR 81	[1][2][3][9]
SMILES String	[Na+]. [Na+].Oc1c(N=Nc2ccc(cc2)N= Nc3ccc(cc3)S([O-]) (=O)=O)c(cc4cc(NC(=O)c5ccc cc5)ccc14)S([O-])(=O)=O	[4][6]

Physicochemical and Spectroscopic Properties

Direct Red 81 is a red powder.[1][2] Its solubility and spectral characteristics are key to its application and analysis. The dye's color is sensitive to pH changes, exhibiting a bathochromic and hypochromic shift in the visible spectrum at high pH, which is attributed to the ionization of the naphthol group.[10]



Property	Value	Conditions
Appearance	Red powder	[1][2]
Solubility	40 g/L	In water at 60 °C[1][2]
Melting Point	240 °C (decomposes)	[6]
Absorption Max (λmax)	~510 nm	In water (pH 4.5 - 10.7)[10]
Absorption Max (λmax)	517.5 nm	In water (pH 12.3)[10]
Molar Extinction Coeff. (ε)	≥12,000	At 272-278 nm in H₂O (0.01 g/L)[6]

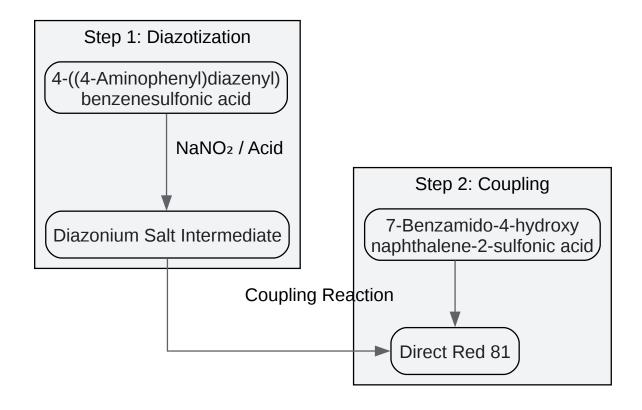
Experimental Protocols General Synthesis Method

The manufacturing of **Direct Red 81** involves a coupling reaction between a diazo compound and a coupling agent.[1]

Methodology:

- Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.
- Coupling Reaction: The resulting diazonium salt is then reacted with 7-Benzamido-4-hydroxynaphthalene-2-sulfonic acid.
- Isolation: The final dye product is isolated from the reaction mixture.





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Diagram 1: Synthesis Pathway for **Direct Red 81**.

UV-Visible Spectroscopic Analysis for pH Effects

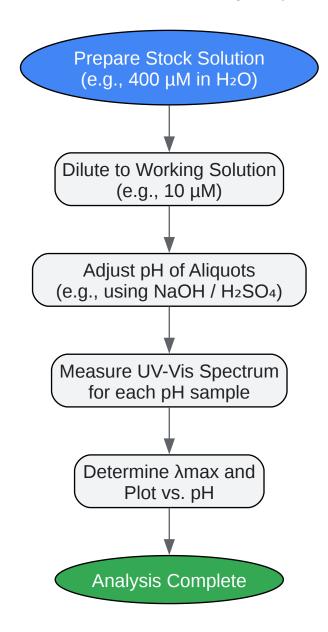
This protocol details the analysis of **Direct Red 81**'s absorption spectrum under varying pH conditions.[10]

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **Direct Red 81** in ultrapure water. A typical concentration is 400 μ M.[10]
- Working Solution: Dilute the stock solution to a final concentration suitable for spectroscopic analysis (e.g., 10 μM).[10]
- pH Adjustment: Create a series of working solutions and adjust the pH of each sample across a desired range (e.g., pH 4.5 to 12.3) using small additions of 1 M NaOH or dilute H₂SO₄.[10]



- Spectroscopic Measurement: For each sample, measure the UV-Vis absorption spectrum using a spectrophotometer, scanning across the visible range to determine the λmax.
- Data Analysis: Plot the λmax and absorbance values against pH to observe spectral shifts.



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Diagram 2: Workflow for UV-Vis Analysis of pH Effects.

Adsorption Studies Protocol

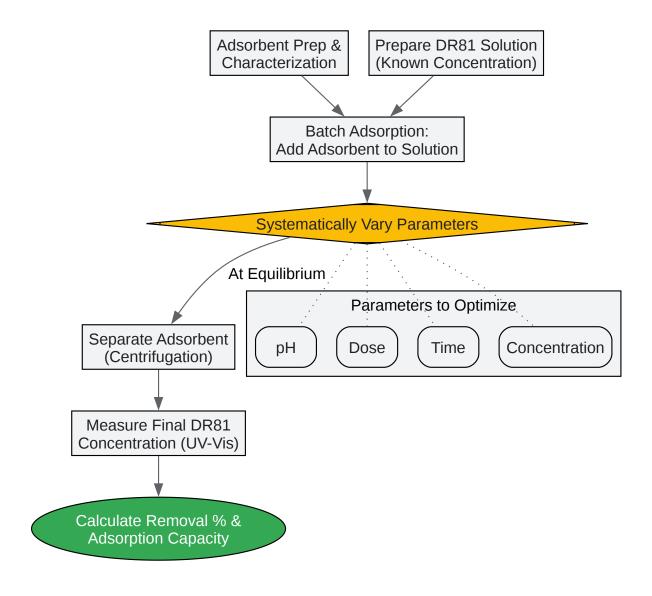
Direct Red 81 is frequently used as a model anionic dye in studies evaluating the efficacy of new adsorbent materials for wastewater treatment.[4]



Methodology:

- Adsorbent Preparation: Synthesize and characterize the adsorbent material (e.g., using SEM, FTIR, BET analysis).
- Batch Experiments: Prepare a series of solutions containing Direct Red 81 at a known initial concentration.
- Parameter Optimization: Conduct batch adsorption experiments by adding a specific dose of the adsorbent to each dye solution. Systematically vary key parameters to find optimal conditions:
 - pH: Adjust the solution pH (e.g., from 2 to 10).
 - Adsorbent Dose: Vary the amount of adsorbent (e.g., 0.5 to 2.0 g/L).
 - Contact Time: Measure dye concentration at different time intervals (e.g., 5 to 120 minutes) to determine equilibrium time.
 - Initial Dye Concentration: Use different starting dye concentrations to study adsorption capacity.
 - Temperature: Conduct experiments at various temperatures to assess thermodynamic parameters.
- Concentration Measurement: After each experiment, separate the adsorbent (e.g., by centrifugation) and measure the remaining dye concentration in the supernatant using UV-Vis spectrophotometry at its λmax.
- Data Analysis: Calculate the removal efficiency and adsorption capacity. Model the data using isotherms (e.g., Langmuir, Freundlich) and kinetics (e.g., pseudo-first-order, pseudo-second-order).





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Diagram 3: General Workflow for Adsorption Studies.

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- To cite this document: BenchChem. [Direct Red 81 molecular structure and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597964#direct-red-81-molecular-structure-and-formula]

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